Ethyl 3-formylcyclohexane-1-carboxylate
Overview
Description
Ethyl 3-formylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring both a formyl group and an ethyl ester group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-formylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the formylation of ethyl cyclohexane-1-carboxylate. This can be achieved using Vilsmeier-Haack reaction conditions, where ethyl cyclohexane-1-carboxylate reacts with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-formylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-carboxycyclohexane-1-carboxylic acid.
Reduction: Ethyl 3-hydroxymethylcyclohexane-1-carboxylate.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-formylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-formylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-formylcyclohexane-1-carboxylate can be compared with other similar compounds such as:
Ethyl cyclohexane-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1,3-dicarboxylic acid: Contains two carboxylic acid groups instead of a formyl and an ester group, leading to different reactivity and applications.
3-formylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, making it versatile for various synthetic and research applications.
Biological Activity
Ethyl 3-formylcyclohexane-1-carboxylate (C10H16O3) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane ring substituted with a formyl group and an ethyl ester group. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of this compound can be achieved through several methods, primarily via the Vilsmeier-Haack reaction, where ethyl cyclohexane-1-carboxylate is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the 3-position of the cyclohexane ring. This method is favored for its efficiency and high yield in laboratory settings.
The biological activity of this compound is believed to be linked to its ability to interact with various biomolecules, including enzymes and receptors. The formyl group acts as an electrophile, facilitating nucleophilic addition or substitution reactions that can influence biochemical pathways.
Anti-Microbial Activity
This compound has been investigated for its anti-microbial properties. Compounds with formyl groups have demonstrated activity against pathogens such as Helicobacter pylori and have shown urease inhibition, which is crucial for treating infections associated with this bacterium .
Case Studies and Experimental Data
A detailed examination of compounds related to this compound reveals promising biological activities. For example:
- Cytotoxicity : Several studies report that formyl derivatives exhibit selective cytotoxicity against cancer cells. A study highlighted that certain derivatives showed significant tumor cell-specific cytotoxicity without affecting normal human cells .
- Anti-H. pylori Activity : Some derivatives have shown comparable efficacy to standard treatments like metronidazole in inhibiting H. pylori, showcasing their potential as therapeutic agents .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Ethyl Cyclohexane-1-Carboxylate | Lacks formyl group | Less reactive |
3-Formylchromone | Contains formyl group | Cytotoxic, anti-H. pylori |
Cyclohexane-1,3-Dicarboxylic Acid | Two carboxylic groups | Different reactivity |
Properties
IUPAC Name |
ethyl 3-formylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXVHCVIZRQSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390688 | |
Record name | Ethyl 3-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40582-99-8 | |
Record name | Ethyl 3-formylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30390688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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